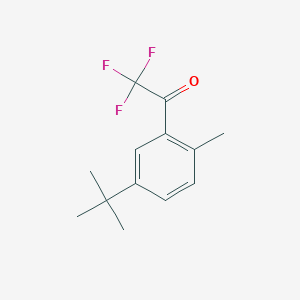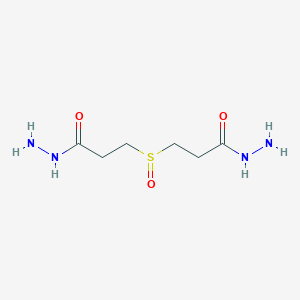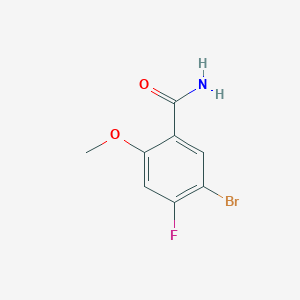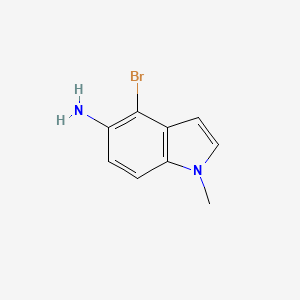
Sodium N-acetylneuraminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-acetylneuraminate, also known as sodium N-acetylneuraminic acid, is a sodium salt form of N-acetylneuraminic acid. N-acetylneuraminic acid is a type of sialic acid, which is a family of nine-carbon sugars that play crucial roles in biological processes. These sugars are found predominantly in glycoproteins and glycolipids on cell surfaces, where they contribute to cellular recognition, signaling, and adhesion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium N-acetylneuraminate can be synthesized enzymatically from N-acetylmannosamine and pyruvate using N-acetylneuraminate lyase as a catalyst. This enzyme catalyzes the reversible aldol condensation reaction to form N-acetylneuraminic acid, which can then be converted to its sodium salt form .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis route due to its efficiency and specificity. The process typically includes dissolving this compound in water or a mixture of water and an organic solvent, followed by crystallization to obtain the trihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium N-acetylneuraminate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the acetyl or amino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled pH and temperature to ensure specificity and yield .
Major Products: The major products formed from these reactions include various sialic acid derivatives, which have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Sodium N-acetylneuraminate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sialic acids and their derivatives.
Biology: It plays a role in studying cell surface interactions and signaling pathways.
Medicine: It is used in the development of antiviral drugs, particularly for influenza, as it can inhibit viral attachment to host cells.
Industry: It is utilized in the production of glycoproteins and glycolipids for various biotechnological applications .
Wirkmechanismus
The mechanism of action of sodium N-acetylneuraminate involves its role in cellular recognition and signaling. It acts as a ligand for various receptors on cell surfaces, mediating interactions between cells and their environment. In the context of viral infections, it serves as a receptor for influenza viruses, facilitating their attachment and entry into host cells .
Vergleich Mit ähnlichen Verbindungen
N-Glycolylneuraminic acid: Another common sialic acid found in mammalian cells.
2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): A sialic acid variant synthesized by the same enzyme, N-acetylneuraminate synthase
Uniqueness: Sodium N-acetylneuraminate is unique due to its specific role in human biology, particularly in cell surface interactions and viral infections. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
92413-99-5 |
|---|---|
Molekularformel |
C11H18NNaO9 |
Molekulargewicht |
331.25 g/mol |
IUPAC-Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO9.Na/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |
InChI-Schlüssel |
QKFTYFYIYXTFBX-BKSOAOGQSA-M |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O.[Na+] |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)






![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)


![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)

